molecular formula C12H14Cl2N2O4S B2944973 2-chloro-N-[4-chloro-3-(morpholine-4-sulfonyl)phenyl]acetamide CAS No. 379254-82-7

2-chloro-N-[4-chloro-3-(morpholine-4-sulfonyl)phenyl]acetamide

Cat. No.: B2944973
CAS No.: 379254-82-7
M. Wt: 353.21
InChI Key: DGQBLXIZLVFBCI-UHFFFAOYSA-N
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Description

2-chloro-N-[4-chloro-3-(morpholine-4-sulfonyl)phenyl]acetamide is a chemical compound with the molecular formula C12H15ClN2O4S. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by the presence of a chloroacetamide group and a morpholine-4-sulfonyl group attached to a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[4-chloro-3-(morpholine-4-sulfonyl)phenyl]acetamide typically involves the reaction of 4-chloro-3-(morpholine-4-sulfonyl)aniline with chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[4-chloro-3-(morpholine-4-sulfonyl)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Substituted derivatives with different functional groups replacing the chloro group.

    Oxidation and Reduction: Oxidized or reduced forms of the compound with altered oxidation states.

    Hydrolysis: Corresponding amine and carboxylic acid products.

Scientific Research Applications

2-chloro-N-[4-chloro-3-(morpholine-4-sulfonyl)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as an anticancer and antimicrobial agent due to its ability to inhibit specific enzymes and pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-[4-chloro-3-(morpholine-4-sulfonyl)phenyl]acetamide is unique due to the presence of both the chloroacetamide and morpholine-4-sulfonyl groups, which contribute to its specific chemical reactivity and biological activity. The combination of these functional groups allows for diverse applications in various scientific fields .

Properties

IUPAC Name

2-chloro-N-(4-chloro-3-morpholin-4-ylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14Cl2N2O4S/c13-8-12(17)15-9-1-2-10(14)11(7-9)21(18,19)16-3-5-20-6-4-16/h1-2,7H,3-6,8H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGQBLXIZLVFBCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=C(C=CC(=C2)NC(=O)CCl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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